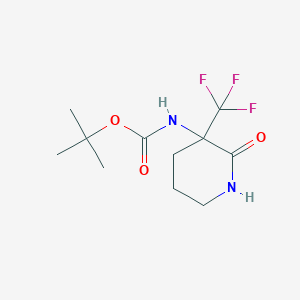

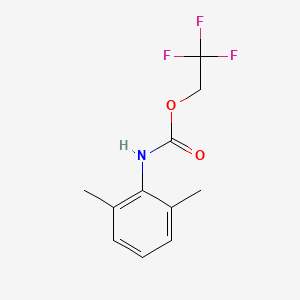

tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate is a chemical of interest in various fields of chemistry and pharmacology. Although the specific compound is not directly mentioned in the provided papers, they discuss related compounds that share structural similarities, such as tert-butyl groups, piperidine rings, and carbamate functionalities. These papers provide insights into the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting from various piperidine derivatives. For instance, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was synthesized from a petroleum ether/ethyl acetate mixture . Another example is the synthesis of tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which was achieved through three steps starting with tert-butyl-4-hydroxypiperdine-1-carboxylate . These methods often involve the use of reagents like acid chlorides, triethylamine, and solvents like dichloromethane .

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry (MS). For example, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was determined using XRD, and the bond lengths and angles were found to be typical for such compounds . Density functional theory (DFT) calculations are also used to optimize the molecular structure and compare it with experimental data .

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can include condensation reactions, Mannich reactions, and substitution reactions. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized by a condensation reaction between carbamimide and 3-fluorobenzoic acid . The synthesis of 9-substituted derivatives of tert-butyl 6-(9H-purin-6-ylthio) hexylcarbamate involved reactions with different acid chlorides .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectroscopic and analytical techniques. Infrared spectroscopy (FT-IR), NMR, and MS are commonly used to confirm the structures . The crystal packing and intermolecular interactions are analyzed using Hirshfeld surface analysis, which provides information on the contributions of different contacts to the crystal structure . The molecular electrostatic potential and frontier molecular orbitals are studied using computational methods to reveal physicochemical properties .

科学的研究の応用

Synthesis and Molecular Structure

Research on compounds with structural similarities to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate focuses on the synthesis and analysis of their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrates the importance of structural analysis in understanding the properties and potential applications of these molecules (Moriguchi et al., 2014).

Process Development and Pilot-Plant Synthesis

The process development and pilot-plant synthesis of compounds bearing structural resemblance to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate highlight the challenges and solutions in scaling up laboratory procedures. For example, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate underwent a scalable synthesis process, emphasizing the significance of efficient and practical methodologies in the production of intermediates for pharmaceutical applications (Li et al., 2012).

Photoredox-Catalyzed Reactions

The advancement in photoredox-catalyzed reactions, as demonstrated by the synthesis of 3-aminochromones from o-hydroxyarylenaminones, showcases the innovative approaches in constructing complex molecules. Such methodologies may be applicable in exploring reactions involving tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, facilitating the development of novel compounds with potential biological activities (Wang et al., 2022).

Asymmetric Synthesis

The asymmetric synthesis of compounds related to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, underscores the significance of stereoselectivity in creating molecules with potential therapeutic uses. This aspect of research emphasizes the critical role of chirality in the biological efficacy and safety of pharmaceutical compounds (Jona et al., 2009).

特性

IUPAC Name |

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWIGGGPOVCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)